N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of biphenyl, which is an organic compound with the formula (C6H5)2 . It’s an aromatic amine and is notable as a starting material for the production of polychlorinated biphenyls (PCBs) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, biphenyl derivatives can be synthesized through various methods, including Suzuki-coupling and demethylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For biphenyl, it is a solid at room temperature, with a melting point of 69.2 °C .Scientific Research Applications
Cancer Prevention and Therapy
N-(4-hydroxyphenyl)retinamide, a synthetic retinoid, has been investigated for its anti-cancer properties, particularly in the context of neuroblastoma, leukemia, and various solid tumors. It induces apoptosis in malignant cells through a mitochondrial pathway, involving the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 protein family, leading to cytochrome c release and caspase activation. This mechanism suggests its potential for therapeutic use in cancer treatment (Suzuki et al., 1999; Boya et al., 2003).
Chemoprevention
In addition to therapeutic applications, N-(4-hydroxyphenyl)retinamide has been explored for its role in cancer chemoprevention. It has shown effectiveness in reducing the incidence of second primary cancers, suggesting its potential as a preventive agent against cancer development. The underlying mechanisms may involve anti-angiogenic effects, which inhibit the formation of new blood vessels necessary for tumor growth, and the induction of apoptosis in pre-cancerous cells (Costa et al., 1994; Sogno et al., 2010).
Molecular Docking and Enzyme Inhibition
Research on biphenyl-based compounds, closely related to the chemical structure of interest, has identified their potential as inhibitors of specific enzymes like tyrosinase. This enzyme is crucial in the biosynthesis of melanin and other pigments. Molecular docking studies have shown that these compounds can effectively bind to and inhibit tyrosinase activity, suggesting potential applications in treatments for conditions like hyperpigmentation or for research into enzyme inhibition mechanisms (Kwong et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit photosynthetic electron transport .
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
It’s known that brominated compounds can affect various biochemical pathways, including those involved in photosynthesis .
Pharmacokinetics
Similar compounds have been shown to have varying pharmacokinetic properties depending on their structure and the presence of functional groups .
Result of Action
Similar compounds have been shown to inhibit photosynthetic electron transport, which can lead to changes in cellular energy production .
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-21(26,14-24-20(25)17-11-19(22)13-23-12-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,26H,14H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSGOSLEOHZBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.